molecular formula C15H9Cl3O3S B8634533 4-{[(2,4,5-Trichlorophenyl)sulfanyl]carbonyl}phenyl acetate CAS No. 104457-03-6

4-{[(2,4,5-Trichlorophenyl)sulfanyl]carbonyl}phenyl acetate

Cat. No. B8634533
M. Wt: 375.7 g/mol
InChI Key: FQGYVQGBAULTEG-UHFFFAOYSA-N
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Patent
US04849419

Procedure details

A solution of 4-acetoxybenzoyl chloride (8.37 g) in dry acetonitrile (20 ml) was added to a solution of 2,4,5-trichlorothiophenol (9.00 g) in dry acetonitrile (120 ml) and the mixture stirred at room temperature whilst pyridine (3.41 ml) was added dropwise over 10 minutes. Stirring was continued until the reaction was complete, when ethyl acetate was added and the solution washed with water. Evaporation of the solution, which had been dried over magnesium sulphate, afforded the desired thioester (15.36 g).
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[Cl:14][C:15]1[CH:20]=[C:19]([Cl:21])[C:18]([Cl:22])=[CH:17][C:16]=1[SH:23].N1C=CC=CC=1.C(OCC)(=O)C>C(#N)C>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([S:23][C:16]2[CH:17]=[C:18]([Cl:22])[C:19]([Cl:21])=[CH:20][C:15]=2[Cl:14])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.37 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)S
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.41 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
WASH
Type
WASH
Details
the solution washed with water
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
had been dried over magnesium sulphate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C(=O)SC2=C(C=C(C(=C2)Cl)Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.36 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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